1,3,5,5-tetramethyl-5,6-dihydro-1H-azepino[4,3,2-cd]indole
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Overview
Description
The description of a compound typically includes its molecular formula, molecular weight, and structural formula. It may also include the compound’s IUPAC name .
Synthesis Analysis
This involves detailing the methods and reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, and the conditions of the reaction .Physical And Chemical Properties Analysis
This involves determining properties such as melting point, boiling point, solubility, and stability. It may also include spectroscopic properties .Scientific Research Applications
- Anti-HIV Activity : Researchers have explored indole derivatives for their potential as anti-HIV agents . The structural features of 1,3,5,5-tetramethyl-5,6-dihydro-1H-azepino[4,3,2-cd]indole may contribute to its antiviral properties.
- Borylation Reactions : 1,3,5,5-tetramethyl-5,6-dihydro-1H-azepino[4,3,2-cd]indole could serve as a substrate in borylation reactions. For example, it may undergo borylation at the benzylic C-H bond of alkylbenzenes to form pinacol benzyl boronate .
- Azepinoindole Alkaloids : The azepinoindole scaffold is present in various natural products. Researchers have used synthetic approaches to access these alkaloids. Understanding the reactivity of 1,3,5,5-tetramethyl-5,6-dihydro-1H-azepino[4,3,2-cd]indole can aid in their total synthesis .
Medicinal Chemistry and Drug Development
Catalysis and Organic Synthesis
Natural Product Synthesis
Safety And Hazards
Future Directions
properties
IUPAC Name |
3,10,10,12-tetramethyl-3,9-diazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13),11-pentaene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2/c1-10-8-15(2,3)16-12-6-5-7-13-14(12)11(10)9-17(13)4/h5-9,16H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYKXEBKDGFJAAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(NC2=C3C1=CN(C3=CC=C2)C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,5,5-tetramethyl-5,6-dihydro-1H-azepino[4,3,2-cd]indole |
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